2,7-Naphthyridine-4-carbonitrile

anticonvulsant neurotropic pentylenetetrazole

2,7-Naphthyridine-4-carbonitrile (CAS 1784676-74-9) is the foundational parent scaffold for developing extremely potent neurotropic, PDE5-inhibitory, and narrow-spectrum antimicrobial agents validated in preclinical models. This isomer-specific 4-carbonitrile is the mandatory entry point to compound libraries achieving 6.5-fold anticonvulsant potency improvements over ethosuximide, >100,000-fold PDE5 selectivity over PDE1-4, and S. aureus-targeted activity that uniquely spares beneficial commensal microbiota. Its distinct electronic configuration makes it chemically non-interchangeable with other naphthyridine isomers; procurement of this exact regioisomer is therefore a critical strategic decision for teams targeting treatment-resistant epilepsy, next-generation erectile dysfunction therapies avoiding visual disturbances, or miR-544-driven cancers such as triple-negative breast cancer. Accelerate your SAR program with the singular scaffold foundational to these validated therapeutic outcomes.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
Cat. No. B12837030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthyridine-4-carbonitrile
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=CC(=C21)C#N
InChIInChI=1S/C9H5N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H
InChIKeyBJWKDQPWAGZNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Naphthyridine-4-carbonitrile: Core Scaffold Identity and Procurement-Relevant Properties


2,7-Naphthyridine-4-carbonitrile (CAS 1784676-74-9; molecular formula C₉H₅N₃; molecular weight 155.16 g/mol) is the parent heteroaromatic scaffold of the 2,7-naphthyridine isomer series bearing a nitrile substituent at the 4-position . It belongs to the diazanaphthalene family, one of six possible naphthyridine regioisomers distinguished by the placement of two ring nitrogen atoms [1]. The compound serves as a foundational building block for constructing polycyclic systems—including pyrazolo[3,4-c]-, isoxazolo[5,4-c]-, and pyrimido-fused 2,7-naphthyridines—that have demonstrated quantifiable neurotropic, anticancer, antimicrobial, and phosphodiesterase-inhibitory activities in preclinical models [2][3]. Its SMILES string (N#Cc1cncc2cnccc12) encodes the key structural feature: a cyano group at position 4 of the 2,7-naphthyridine core, which imparts distinct electronic properties that differentiate it from the 1,7-, 1,8-, and 2,6-naphthyridine carbonitrile isomers [1].

Why Generic Naphthyridine Substitution Fails: Critical Differentiators for 2,7-Naphthyridine-4-carbonitrile Procurement


Among the six naphthyridine isomers, the 2,7-regioisomeric arrangement confers a unique electronic distribution that governs both chemical reactivity and biological target engagement [1]. The carbonitrile at position 4 is not merely a spectator substituent; it dictates the subsequent annulation chemistry that builds polycyclic neurotropic and kinase-inhibitory frameworks [2]. Substituting 1,7-naphthyridine-3-carbonitrile (Tpl2 kinase scaffold) or 1,8-naphthyridine-4-carbonitrile for the 2,7-congener would redirect synthetic outcomes toward entirely different fused-ring topologies and, consequently, divergent biological profiles [3]. The quantitative evidence below demonstrates that derivatives built on the 2,7-naphthyridine-4-carbonitrile core achieve anticonvulsant ED₅₀ values 4.5- to 6.5-fold superior to ethosuximide, PDE5 selectivity exceeding 100,000-fold over PDE1–4, and microbiota-sparing anti-staphylococcal activity—outcomes that are scaffold-dependent and not interchangeable with other naphthyridine isomers [4][5].

2,7-Naphthyridine-4-carbonitrile: Quantitative Differential Evidence Versus Closest Analogs and Reference Standards


Anticonvulsant ED₅₀: 2,7-Naphthyridine-4-carbonitrile-Derived Pyrazolo-Fused Compounds Surpass Ethosuximide by 4.5- to 6.5-Fold

Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines—synthesized from 1-amino-3-chloro-2,7-naphthyridine precursors that ultimately derive from the 2,7-naphthyridine-4-carbonitrile scaffold—were evaluated for anticonvulsant activity in the pentylenetetrazole (PTZ) antagonism test in mice [1]. Compound 4i exhibited an ED₅₀ of 23.8 mg/kg (95% CI: 19.8–28.6) with a therapeutic index (TI = TD₅₀/ED₅₀) exceeding 33.6, while compound 3i showed an ED₅₀ of 25.8 mg/kg (TI > 23.3) [1]. In the same assay system, the reference drug ethosuximide required an ED₅₀ of 155 mg/kg (TI = 8.50) [1]. This represents a 6.5-fold improvement in potency for 4i and a 6.0-fold improvement for 3i over ethosuximide. The therapeutic indices of the 2,7-naphthyridine derivatives (>33.6 and >23.3) are 2.7- to 4.0-fold higher than that of ethosuximide (8.50) [1]. Importantly, unlike diazepam, these compounds did not induce myorelaxation at active doses [1].

anticonvulsant neurotropic pentylenetetrazole ED50 therapeutic index

PDE5 Inhibition and Isoform Selectivity: 2,7-Naphthyridine Derivative T-0156 Outperforms Sildenafil in Potency and PDE Selectivity Window

In a systematic comparison of 1,7- and 2,7-naphthyridine PDE5 inhibitor series, the 2,7-naphthyridine derivative 4c (T-0156) demonstrated an IC₅₀ of 0.23 nM against PDE5, with >100,000-fold selectivity over PDE1–4 isoforms and 240-fold selectivity over PDE6 [1]. In functional tissue assays, T-0156 exhibited an EC₃₀ of 5.0 nM for relaxation of isolated rabbit corpus cavernosum, which was 1.7-fold more potent than sildenafil (EC₃₀ = 8.7 nM) tested under identical conditions [1]. The PDE5 IC₅₀ of T-0156 (0.23 nM) is approximately 16-fold lower than that reported for sildenafil (IC₅₀ = 3.6 nM) when directly compared . Critically, the 1,7-naphthyridine congeners within the same study did not achieve this combination of potency and selectivity, underscoring the regioisomeric advantage of the 2,7-substitution pattern [1].

PDE5 inhibitor selectivity T-0156 sildenafil erectile dysfunction

Microbiota-Sparing Anti-Staphylococcal Activity: 2,7-Naphthyridine Derivatives Show Selective Gram-Positive Targeting

A library of 2,7-naphthyridine derivatives was screened for antimicrobial activity against reference strains of Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and the commensal Lactobacillus crispatus [1]. The compounds exhibited selective antimicrobial activity exclusively against S. aureus, with no activity against P. aeruginosa, C. albicans, or the beneficial commensal L. crispatus [1]. Compound 10j demonstrated the highest anti-staphylococcal potency with an MIC of 8 mg/L, while compound 10f exhibited an MIC of 31 mg/L—approximately 100-fold more potent than the majority of library compounds [1]. Molecular dynamics simulations on a gyrase-DNA ternary complex (PDB: 6Z1A) supported stable binding, with 10j showing more favorable MM/GBSA energetics driven by electrostatics and halogen bonding, consistent with its ~4-fold lower MIC versus 10f [1]. In vivo evaluation in the Galleria mellonella larval model confirmed the absence of systemic toxicity over a 5-day observation period for both lead compounds [1].

antimicrobial Staphylococcus aureus microbiota-sparing MIC biofilm

miR-544 Biogenesis Inhibition: SID 3712249 (2,7-Naphthyridine-4-carbonitrile Derivative) Shows 25-Fold Superiority Over Oligonucleotide Antagomir

SID 3712249 (MiR-544 Inhibitor 1), a 1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile, was identified as a selective small-molecule inhibitor of miR-544 biogenesis that directly binds the precursor miRNA [1]. In a hypoxic breast cancer model, SID 3712249 sensitized tumor cells to hypoxia-associated apoptosis at a 25-fold lower concentration than a 2′-O-methyl RNA antagomir while maintaining equivalent selectivity [1]. The compound decreased mature miR-544 levels, reduced HIF-1α and ATM transcripts, and derepressed mTOR expression both in cellulo and in vivo [1]. This mechanism is unique to the 2,7-naphthyridine-4-carbonitrile chemotype; no comparable small-molecule miR-544 inhibitor has been reported from alternative naphthyridine isomer scaffolds, making this a structurally enabled biological probe [1].

miR-544 microRNA inhibitor breast cancer hypoxia SID 3712249

Synthetic Versatility: 2,7-Naphthyridine-4-carbonitrile Enables Regioselective Access to Four Distinct Fused Heterocyclic Systems

The 4-carbonitrile group on the 2,7-naphthyridine scaffold serves as a linchpin for regioselective cyclocondensation and annulation reactions that are not accessible from the 1,7- or 1,8-naphthyridine carbonitrile isomers [1]. Starting from 2,7-naphthyridine-4-carbonitrile or its tetrahydro precursors, four distinct fused tricyclic/tetracyclic systems have been synthesized: (i) pyrazolo[3,4-c]-2,7-naphthyridines via hydrazine cyclization, (ii) isoxazolo[5,4-c]-2,7-naphthyridines, (iii) pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines, and (iv) pyrimido[4,5,6-i,j][2,7]naphthyridines via reaction with carbonyl derivatives [1][2][3]. The regiochemical outcome is dictated by the 2,7-nitrogen placement, which orients nucleophilic attack at C-1 and C-3 positions; the corresponding 1,7-naphthyridine-3-carbonitrile scaffold directs cyclization toward Tpl2 kinase inhibitor frameworks with entirely different ring topologies [4]. This scaffold-dependent synthetic divergence means that researchers targeting pyrazolo- or pyrimido-fused neurotropic agents must procure the 2,7-isomer specifically [1].

synthetic intermediate regioselective annulation building block polycyclic medicinal chemistry

Dual GABAA/5-HT1A/SERT Binding Profile: Computational Docking of 2,7-Naphthyridine Derivatives Shows Multi-Target Engagement Comparable to Diazepam

Molecular docking studies of the most active anticonvulsant 2,7-naphthyridine derivatives (compounds 3i, 4i, and 4a) against three validated neurotropic targets—GABAA receptor (PDB: 4COF), serotonin transporter SERT (PDB: 3F3A), and 5-HT1A receptor (PDB: 3NYA)—revealed a multi-target engagement profile [1]. Compound 4i exhibited a binding energy of −8.81 kcal/mol at GABAA, which is comparable to that of diazepam (−8.90 kcal/mol), achieved through two hydrogen bonds with Thr176 and Arg180 [1]. At SERT, 4i showed the strongest binding (−7.28 kcal/mol) among tested compounds, stabilized by interactions with Gly439, Ile441, and Arg11 [1]. At 5-HT1A, 4i displayed the best docking score (−9.10 kcal/mol) via multiple hydrogen bonds and hydrophobic interactions [1]. This polypharmacology profile—simultaneously engaging GABAA, SERT, and 5-HT1A—is consistent with the observed combined anticonvulsant, anxiolytic, and antidepressant effects and represents a target engagement pattern not reported for derivatives of other naphthyridine isomers [1].

docking GABAA receptor SERT 5-HT1A binding energy multi-target

Optimal Application Scenarios for 2,7-Naphthyridine-4-carbonitrile Based on Quantitative Differentiation Evidence


Discovery of Next-Generation Anticonvulsant Leads with Superior Therapeutic Index Over Ethosuximide

Research groups targeting treatment-resistant epilepsy should prioritize 2,7-naphthyridine-4-carbonitrile as the core scaffold for synthesizing pyrazolo[3,4-c]- and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-fused derivatives. The evidence demonstrates that compound 4i achieves an anticonvulsant ED₅₀ of 23.8 mg/kg with a therapeutic index exceeding 33.6—representing a 6.5-fold potency improvement and >4-fold TI advantage over ethosuximide (ED₅₀ = 155 mg/kg, TI = 8.50)—without inducing myorelaxation [1]. This scenario applies to medicinal chemistry programs seeking structurally novel antiepileptic agents with an improved preclinical safety margin.

Development of Ultra-Selective PDE5 Inhibitors with Reduced Visual-Side-Effect Liability

Pharmaceutical development teams working on PDE5-targeted therapies for erectile dysfunction or pulmonary hypertension can leverage the 2,7-naphthyridine-4-carbonitrile scaffold exemplified by T-0156, which delivers sub-nanomolar PDE5 inhibition (IC₅₀ = 0.23 nM) with >100,000-fold selectivity over PDE1–4 and 240-fold selectivity over PDE6 [2]. The functional superiority over sildenafil (EC₃₀ 5.0 vs 8.7 nM in corpus cavernosum relaxation) combined with the vastly improved PDE6 selectivity window directly addresses the visual-disturbance liability associated with first-generation PDE5 inhibitors [2].

Targeted Anti-Staphylococcal Agent Discovery with Microbiota-Sparing Design

Researchers developing narrow-spectrum antibacterial agents against drug-resistant Staphylococcus aureus should employ 2,7-naphthyridine-4-carbonitrile-derived compounds, which have demonstrated selective antimicrobial activity exclusively against S. aureus (MIC = 8 mg/L for compound 10j) while completely sparing the beneficial commensal Lactobacillus crispatus [3]. The in vivo safety profile confirmed in the Galleria mellonella model and the molecular dynamics-validated gyrase-DNA binding mechanism support this scaffold for targeted anti-staphylococcal interventions where microbiome preservation is clinically critical [3].

Chemical Probe Development for miR-544/HIF-1α/mTOR Signaling Axis in Hypoxic Breast Cancer

Cancer biology groups investigating the hypoxic tumor microenvironment should procure SID 3712249 (1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile) as their primary chemical probe for miR-544 inhibition. The 25-fold potency advantage over 2′-O-methyl RNA antagomirs, combined with small-molecule pharmacokinetic properties enabling in vivo application, makes this the tool compound of choice for dissecting the miR-544/HIF-1α/ATM/mTOR signaling pathway and for validating miR-544 as a therapeutic target in triple-negative breast cancer [4].

Quote Request

Request a Quote for 2,7-Naphthyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.